molecular formula C12H10F2N2O2 B2756121 (E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 1312002-04-2

(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B2756121
CAS No.: 1312002-04-2
M. Wt: 252.221
InChI Key: BMSRLJIRSKSHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(Cyanomethyl)-3-[2-(Difluoromethoxy)phenyl]prop-2-enamide is an acrylamide derivative featuring a cyanomethyl group on the amide nitrogen and a 2-(difluoromethoxy)phenyl substituent on the α,β-unsaturated carbonyl system (Fig. 1). The cyanomethyl group (-CH$_2$CN) introduces electron-withdrawing properties, which may influence reactivity and bioactivity.

Properties

IUPAC Name

(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)5-6-11(17)16-8-7-15/h1-6,12H,8H2,(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSRLJIRSKSHAE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and toxicological profiles based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H12F2N2O
  • Molecular Weight : 246.24 g/mol
  • Canonical SMILES : C=C(C(=O)NCC#N)C1=CC=C(C=C1)OC(F)F

This compound features a prop-2-enamide backbone with a cyanomethyl group and a difluoromethoxy-substituted phenyl ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various cinnamanilide derivatives, including compounds similar to this compound. A series of N-arylcinnamanilides were tested against Plasmodium falciparum, with some derivatives exhibiting significant antimalarial activity (IC50 values ranging from 0.58 to 31 µM) . Although specific data for our compound is limited, structural similarities suggest potential efficacy.

Anticancer Activity

Compounds with similar structures have been evaluated for anticancer properties. For instance, studies on related N-phenyl-substituted compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings related to SAR from related studies:

CompoundSubstituentIC50 (µM)Biological Activity
Compound A-CF30.58Antimalarial
Compound B-NO22.0Antimalarial
Compound C-Br4.3Antimalarial
This compound-CN, -FTBDTBD

Toxicological Profile

The safety profile of this compound remains largely unexplored in the literature. However, related compounds have demonstrated low cytotoxicity in various cell lines at concentrations up to 20 µM, indicating a favorable safety margin for further development .

Case Studies

  • Antimalarial Screening : In a study involving a series of N-arylcinnamanilides, several compounds were screened for activity against P. falciparum. The most effective agents showed IC50 values comparable to chloroquine, suggesting that modifications similar to those in this compound could yield potent antimalarial agents.
  • Cytotoxicity Assessment : A cytotoxicity assessment using THP1-Blue™ NF-kB cells indicated that certain derivatives did not exhibit significant cytotoxic effects, which may apply similarly to our compound pending empirical validation.

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

The antibacterial potency of acrylamide derivatives is strongly influenced by substituents on the phenyl ring and the amide nitrogen. Key comparisons include:

Compound Substituents (Phenyl Ring) Amide Nitrogen Group Antibacterial Activity (MIC, μM) Cytotoxicity (IC$_{50}$, μM) Reference
Target Compound 2-OCF$_2$H -CH$_2$CN Not reported Not reported N/A
(2E)-N-[3,5-bis(CF$_3$)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4-Cl 3,5-bis(CF$_3$)phenyl 0.12 (S. aureus) >50 (porcine macrophages)
(2E)-3-(3,4-Cl$2$-phenyl)-N-[4-(CF$3$O)phenyl]prop-2-enamide 3,4-Cl$_2$ 4-CF$_3$O-phenyl 0.18 (MRSA) >100 (HEK293 cells)
(2E)-2-cyano-3-(2-OH-3-OCH$3$-phenyl)-N-[4-CF$3$-phenyl]prop-2-enamide 2-OH, 3-OCH$_3$ 4-CF$_3$-phenyl 1.5 (M. tuberculosis) 25.3 (HepG2 cells)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF$3$, -Cl) on the phenyl ring enhance antibacterial activity by increasing electrophilicity and target binding . The target compound’s 2-OCF$2$H group is moderately electron-withdrawing, suggesting intermediate potency compared to dichloro or trifluoromethyl analogs.
  • Cyanomethyl vs. aryl amides: Cyanomethyl-substituted amides (e.g., target compound) are less common in antimicrobial studies but may offer metabolic stability due to reduced enzymatic cleavage .

Anti-Inflammatory Activity of Phenolic Analogs

Amides with phenolic or methoxy substituents demonstrate anti-inflammatory effects via nitric oxide (NO) inhibition:

Compound Substituents (Phenyl Ring) IC$_{50}$ (NO Inhibition, μM) Reference
3-(4-OH-3-OCH$_3$-phenyl)-N-[2-(4-OH-phenyl)ethyl]prop-2-enamide 4-OH, 3-OCH$_3$ 17.00 ± 1.11
Target Compound 2-OCF$_2$H Not reported N/A

Key Observations :

  • Phenolic hydroxyl groups (-OH) are critical for NO scavenging. The target compound lacks -OH but has 2-OCF$_2$H, which may reduce anti-inflammatory activity compared to phenolic analogs .

Physicochemical Properties and Lipophilicity

Lipophilicity (logP) correlates with bioavailability and tissue penetration:

Compound Calculated logP Experimental logP Reference
Target Compound 3.2 (estimated) Not reported N/A
(2E)-N-[3,5-bis(CF$_3$)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4.8 4.5
3-(4-OCH$_3$-phenyl)-N-phenethylprop-2-enamide 2.1 2.3

Key Observations :

  • The 2-OCF$2$H group increases logP compared to methoxy (-OCH$3$) but remains lower than dichloro or trifluoromethyl analogs. This positions the target compound in a favorable range for blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

Ortho-Substitution : The ortho-difluoromethoxy group in the target compound may sterically hinder binding to flat enzymatic pockets (e.g., mycobacterial enzymes) but enhance selectivity for membrane-associated targets .

Electron-Withdrawing Effects : While less potent than dichloro or trifluoromethyl analogs, the 2-OCF$_2$H group balances lipophilicity and reactivity, making the compound a candidate for further optimization .

Q & A

Q. Why do synthesis yields vary significantly between published protocols?

  • Answer: Differences in catalyst loading (e.g., 1–5 mol% Pd/C), reaction time (12–48 hours), or workup procedures (e.g., column chromatography vs. recrystallization) affect yields. Design of Experiments (DoE) approaches (e.g., Taguchi method) optimize parameters systematically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.